molecular formula C18H12BrFN4O2 B2551745 7-(4-bromophenyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 941949-70-8

7-(4-bromophenyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

Cat. No.: B2551745
CAS No.: 941949-70-8
M. Wt: 415.222
InChI Key: NTXGEDYYRUAASR-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a useful research compound. Its molecular formula is C18H12BrFN4O2 and its molecular weight is 415.222. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Research into the [1,2,4]triazolo[4,3-a]pyrazine derivatives has shown promising anticonvulsant properties. For example, compounds synthesized from phenylacetonitriles, including those with fluorobenzyl and bromophenyl groups, have been tested for anticonvulsant activity against maximal electroshock-induced seizures in rats, exhibiting potent activity. This suggests that the [1,2,4]triazolo[4,3-a]pyrazine ring system could serve as a bioisostere of the purine ring for anticonvulsant activity, with certain derivatives showing less propensity to cause emesis (Kelley et al., 1995).

Antibacterial and Anticancer Screening

Halogen-containing 1,2,4-triazolo-1,3,4-thiadiazines derivatives have been synthesized and screened for antibacterial and anticancer activities. Some derivatives displayed high degrees of antibacterial activity against various strains and also exhibited anticancer activities against several cancer cell lines, indicating potential for further research in antibacterial and cancer treatment applications (Holla et al., 2001).

Antimicrobial Activity

A series of new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines were synthesized and showed significant antimicrobial activity. This indicates the potential for these compounds to be developed into new antimicrobial agents, highlighting the versatility of the [1,2,4]triazolo[4,3-a]pyrazine framework in the development of new therapeutics (Prakash et al., 2011).

Antitumor Activity

The search for new antitumor agents has also included derivatives of [1,2,4]triazolo[4,3-a]pyrazine. Some synthesized compounds were evaluated for their antitumor activity and showed moderate to excellent growth inhibition against various cancer cell lines. This research indicates the potential for these compounds in developing new antitumor treatments (Bhat et al., 2009).

Properties

IUPAC Name

7-(4-bromophenyl)-2-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrFN4O2/c19-13-5-7-14(8-6-13)22-9-10-23-16(17(22)25)21-24(18(23)26)11-12-3-1-2-4-15(12)20/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXGEDYYRUAASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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